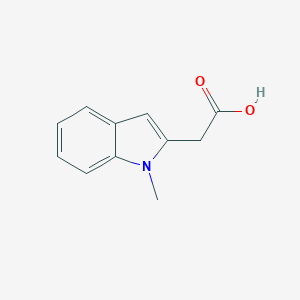
2-(1-Methyl-1H-indol-2-yl)acetic acid
Vue d'ensemble
Description
2-(1-Methyl-1H-indol-2-yl)acetic acid, also known as MI2AA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI2AA is a derivative of tryptophan, an essential amino acid commonly found in dietary proteins. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Organic Synthesis
“2-(1-Methyl-1H-indol-2-yl)acetic acid” is used as a raw material in organic synthesis .
Method of Application
The specific methods of application in organic synthesis would depend on the particular reaction being carried out. Generally, this compound would be used as a reagent, and the reaction conditions would be optimized based on factors such as the desired yield, the stability of the compound, and the nature of the other reactants.
Results or Outcomes
The outcomes of using this compound in organic synthesis would also depend on the specific reaction. In general, the use of “2-(1-Methyl-1H-indol-2-yl)acetic acid” could enable the synthesis of a wide range of organic compounds.
Pharmaceutical Research
This compound is an active pharmaceutical ingredient and is used as a pharmaceutical intermediate .
Method of Application
In pharmaceutical research, “2-(1-Methyl-1H-indol-2-yl)acetic acid” could be used in the synthesis of new drugs. The specific methods of application would depend on the drug being synthesized.
Results or Outcomes
The use of “2-(1-Methyl-1H-indol-2-yl)acetic acid” in pharmaceutical research could lead to the development of new drugs. The specific outcomes would depend on the nature of the research.
Synthesis of Indole Derivatives
Indole derivatives are prevalent moieties present in selected alkaloids .
Method of Application
The Fischer indole cyclization is one of the methods used in the synthesis of indole derivatives . The specific procedures and technical details would depend on the particular derivative being synthesized.
Results or Outcomes
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method of Application
The specific methods of application would depend on the biological activity being studied. Generally, these compounds would be used in in vitro or in vivo experiments to study their effects.
Results or Outcomes
The outcomes of using indole derivatives in biological research could lead to the development of new therapeutic strategies for various diseases .
Regulation of Phospholipid Metabolism
This compound is thought to participate in the regulation of the phospholipid metabolism in biomembranes, including eicosanoid biosynthesis .
Method of Application
The specific methods of application would depend on the biological system being studied. Generally, this compound would be used in in vitro or in vivo experiments to study its effects on phospholipid metabolism.
Results or Outcomes
The outcomes of using this compound in biological research could lead to a better understanding of phospholipid metabolism and potentially the development of new therapeutic strategies .
Cancer Treatment
“2-(1-Methyl-1H-indol-2-yl)acetic acid” is a novel indole compound, which possessed high efficacy against many cancers xenografted in mice without obvious toxicity .
Method of Application
In cancer research, this compound could be used in in vitro or in vivo experiments to study its effects on cancer cells. The specific methods of application would depend on the type of cancer being studied.
Results or Outcomes
The use of this compound in cancer research could lead to the development of new therapeutic strategies for various types of cancer .
Propriétés
IUPAC Name |
2-(1-methylindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-11(13)14)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJKENLZHUUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356545 | |
| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-indol-2-yl)acetic acid | |
CAS RN |
127019-98-1 | |
| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

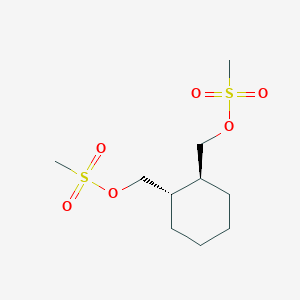
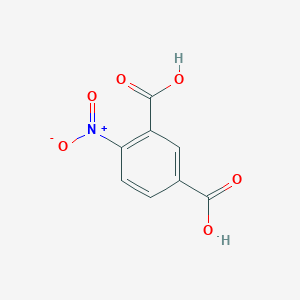
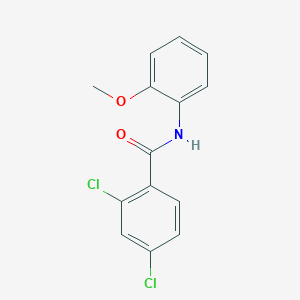
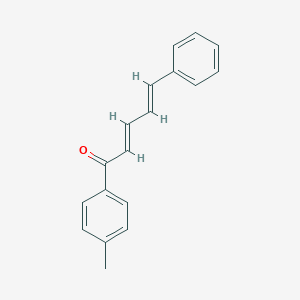
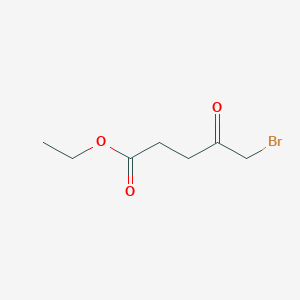
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
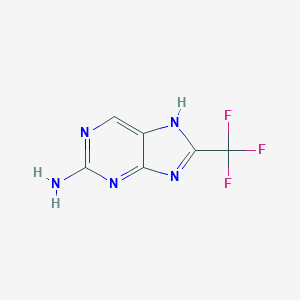
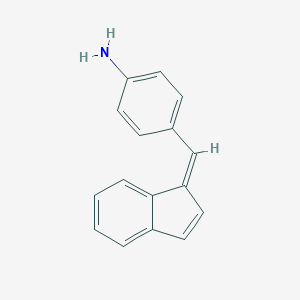
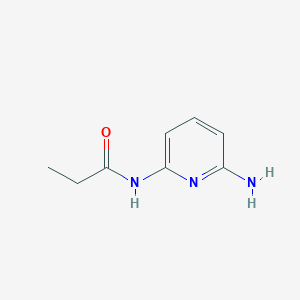
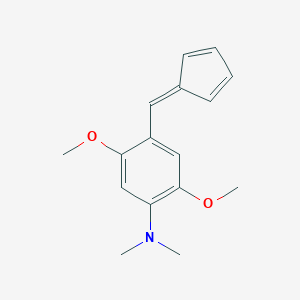
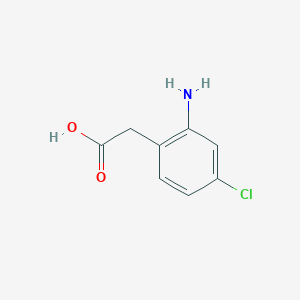
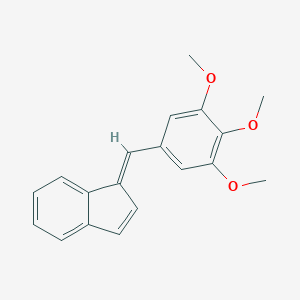
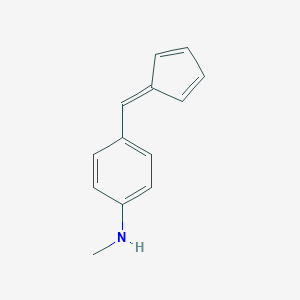
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)